molecular formula C15H23ClFNO B8131068 4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride

4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride

Cat. No.: B8131068
M. Wt: 287.80 g/mol
InChI Key: WWFWMJDBORXWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C15H23ClFNO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-fluoro-4-isobutoxybenzene with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride
  • 4-(2-Fluoro-4-ethoxyphenyl)piperidine hydrochloride
  • 4-(2-Fluoro-4-propoxyphenyl)piperidine hydrochloride

Uniqueness

4-(2-Fluoro-4-isobutoxyphenyl)piperidine hydrochloride is unique due to the presence of the isobutoxy group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

4-[2-fluoro-4-(2-methylpropoxy)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO.ClH/c1-11(2)10-18-13-3-4-14(15(16)9-13)12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFWMJDBORXWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C2CCNCC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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